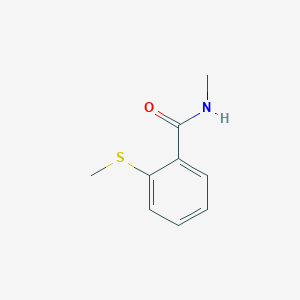

N-Methyl-2-(methylthio)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFVUITCSHWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) and its derivatives form a cornerstone of modern medicinal chemistry and materials science. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents. researchgate.netnih.gov Researchers have extensively modified this core structure to develop compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.

The functionalization of the benzamide core is a key strategy in modulating the pharmacological profile of these derivatives. For instance, systematic structure-activity relationship (SAR) studies have led to the optimization of benzamide derivatives as potent tubulin inhibitors, which are crucial in cancer therapy. nih.gov By targeting the colchicine (B1669291) binding site on tubulin, these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov Other research has focused on developing benzamide derivatives as inhibitors of enzymes like cholinesterases, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The versatility of the benzamide structure allows for fine-tuning of its properties, making it a perennial subject of investigation in the quest for new therapeutic agents.

Significance of Sulfur Containing Amides in Chemical Science

The incorporation of sulfur into organic molecules, particularly amides, imparts unique chemical and physical properties that are highly valued in chemical science. Sulfur-containing functional groups are considered "privileged motifs" in drug design, found in numerous pharmacologically active substances and natural products. nih.govnih.gov The thioether group (R-S-R'), as seen in N-Methyl-2-(methylthio)benzamide, is one such functionality that can significantly influence a molecule's biological activity.

Sulfur is a versatile element that can exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone), which allows for the modulation of a compound's electronic and steric properties. nih.gov The presence of sulfur can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and alter its solubility. researchgate.net For example, sulfur-containing compounds are integral to a significant portion of FDA-approved drugs. nih.govcancer.gov Research into sulfur-containing amides has revealed their potential in diverse applications, from anticancer agents to functional materials like polyamides with enhanced thermal stability. researchgate.net The unique ability of sulfur to participate in non-covalent interactions, such as hydrogen bonds, further contributes to its importance in the design of complex molecular architectures and bioactive compounds.

Overview of Current Research Trajectories for N Methyl 2 Methylthio Benzamide

Classical Approaches to Benzamide Synthesis Applied to N-Methyl-2-(methylthio)benzamide

The foundational methods for synthesizing N-Methyl-2-(methylthio)benzamide often rely on well-established reactions in organic chemistry. These classical approaches primarily involve the formation of the amide bond and the creation of the thioether linkage.

Amidation Reactions and Optimization

The construction of the amide bond is a cornerstone of benzamide synthesis. For N-Methyl-2-(methylthio)benzamide, this typically involves the reaction of a derivative of 2-(methylthio)benzoic acid with methylamine.

One of the most common methods is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride. For instance, 2-(methylthio)benzoyl chloride can be reacted with methylamine to form the desired amide. This method is often efficient but may require careful handling of the reactive acyl chloride. lookchem.com The reaction of an ester, such as methyl 2-(methylthio)benzoate, with methylamine is another viable route, which can be catalyzed by either acid or base. youtube.com

Optimization of these amidation reactions often involves screening different coupling agents, solvents, and bases to maximize yield and purity. For example, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need to form the acyl chloride first. The choice of solvent can also play a critical role, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed. acs.orgprepchem.com

Several studies have focused on optimizing amidation conditions for substituted benzamides. For instance, a study on the synthesis of N-substituted benzamide derivatives as antitumor agents involved refluxing corresponding benzoyl chlorides with anilines in toluene (B28343) with triethylamine. acs.org Another approach utilized trimethylaluminum (B3029685) for peptide bond formation, which could be adapted for N-methylbenzamide synthesis. researchgate.net

The table below summarizes various classical amidation reaction conditions that can be applied to the synthesis of N-Methyl-2-(methylthio)benzamide.

| Starting Material (Acid Derivative) | Reagent | Catalyst/Coupling Agent | Solvent | Conditions | Reference |

| 2-(methylthio)benzoyl chloride | Methylamine | - | Dichloromethane | 20 °C, 24h | lookchem.com |

| 2-(methylthio)benzoic acid | Methylamine | Butyl chloroformate, Triethylamine | Dimethylformamide | -5 °C to room temp. | prepchem.com |

| 2-(methylthio)benzoic acid | Methylamine | Tin(II) chloride dihydrate, Hydrochloric acid | Methanol (B129727) | Reflux | acs.org |

| 2-(methylthio)benzoic acid | Methylamine | Nickel(II) acetate (B1210297) tetrahydrate, Phosphite, Sodium methoxide | N-methylformamide | 110 °C, 10h | chemicalbook.com |

Thioether Formation Strategies

The introduction of the methylthio group onto the benzene (B151609) ring is another critical step in the synthesis of N-Methyl-2-(methylthio)benzamide. This can be achieved either before or after the formation of the amide bond.

A common strategy involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a methylthiolate source. For example, starting with 2-chlorobenzamide (B146235) or 2-bromobenzamide, a reaction with sodium thiomethoxide can introduce the methylthio group.

Alternatively, the thioether can be formed from a thiol precursor. For instance, 2-mercapto-N-methylbenzamide can be methylated using a reagent like methyl iodide. niscpr.res.in A reported synthesis of N-phenyl-2-(methylthio)benzamide from 2-mercapto-N-phenylbenzamide and methyl iodide in an aqueous phosphate (B84403) buffer and acetonitrile (B52724) achieved a 100% yield. lookchem.com Another method involves the reaction of 2-mercaptobenzimidazole (B194830) with methyl iodide in THF, resulting in a 97% yield of the N-methylated product. niscpr.res.in

Advanced Synthetic Routes for N-Methyl-2-(methylthio)benzamide

In addition to classical methods, modern synthetic chemistry offers more advanced and often more efficient routes to N-Methyl-2-(methylthio)benzamide.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and the formation of both C-N (amide) and C-S (thioether) bonds can be achieved using these powerful tools.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, a palladium catalyst can be used to couple an aryl halide (e.g., 2-bromo-N-methylbenzamide) with a source of the methylthio group. Conversely, a palladium-catalyzed amidation could involve the reaction of 2-(methylthio)bromobenzene with methylamine. Research on palladium-catalyzed C-N bond formation of N-substituted 4-bromo-7-azaindoles with amides has shown the potential of these methods. researchgate.net

Nickel catalysis also presents a promising avenue. A robust methodology for amide synthesis involves the reductive amidation of esters with nitro compounds using a heterogeneous nickel-based catalyst. nih.gov This approach could potentially be adapted for the synthesis of N-Methyl-2-(methylthio)benzamide. Furthermore, nickel-catalyzed annulation of 2-halobenzamides with alkynes has been used to synthesize highly substituted isoquinolone derivatives, highlighting the versatility of nickel catalysis in benzamide chemistry. acs.org

The following table outlines some advanced transition metal-catalyzed reactions applicable to the synthesis of N-Methyl-2-(methylthio)benzamide analogues.

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Reductive Amidation | Nickel-based nanocatalyst | Ester, Nitro compound | Amide | nih.gov |

| C-N Cross-Coupling | Palladium catalyst | N-substituted 4-bromo-7-azaindole, Amide | N-arylated amide | researchgate.net |

| Annulation | Nickel catalyst | 2-Halobenzamide, Alkyne | Isoquinolone | acs.org |

| C-H Activation/Annulation | Transition metal catalyst | Benzamide | Isoquinolone | acs.org |

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis. While specific applications to N-Methyl-2-(methylthio)benzamide are not extensively documented, general organocatalytic methods for amide bond formation are well-established. For example, boric acid derivatives and other Lewis acids can catalyze the direct amidation of carboxylic acids. These methods avoid the use of potentially toxic or expensive metal catalysts.

Green Chemistry Principles in N-Methyl-2-(methylthio)benzamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of N-Methyl-2-(methylthio)benzamide, this translates to the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent selection is a key aspect of green chemistry. The replacement of hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a significant step. niscpr.res.in Solvent-free reaction conditions, where the reactants are physically ground together, represent an even more environmentally benign approach. niscpr.res.in

Catalytic methods, both metal-based and organocatalytic, are inherently greener than stoichiometric reactions as they reduce the amount of reagents needed. rsc.orgnih.gov The development of reusable catalysts further enhances the sustainability of the process. rsc.org For instance, a manganese-catalyzed methoxymethylation of primary amides using methanol as both a reagent and solvent represents a green and sustainable protocol. rsc.org The use of biocatalysts, such as enzymes, for amide bond formation is also a rapidly developing area with significant green chemistry advantages. rsc.org

Regioselective Synthesis of N-Methyl-2-(methylthio)benzamide Scaffolds

The regioselective construction of the N-Methyl-2-(methylthio)benzamide scaffold is a critical aspect of its synthesis, ensuring the correct placement of the methylthio group at the C2 position of the benzene ring. While direct, single-step syntheses are often sought, multi-step sequences involving the formation of key intermediates are common.

One plausible strategy involves the synthesis of a precursor, 2-mercapto-N-methylbenzamide, which can then be methylated to yield the final product. A method for synthesizing 2-mercapto-N-methylbenzamide from 2-hydroxy-N-methylbenzamide has been reported. chemicalbook.com This process involves the reaction of 2-hydroxy-N-methylbenzamide with dimethylaminothioformyl chloride in the presence of a base. chemicalbook.com

A detailed look at a reported synthesis of the precursor, 2-mercapto-N-methylbenzamide, is provided in the table below. chemicalbook.com

Table 1: Synthesis of 2-mercapto-N-methylbenzamide chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |

| 2-hydroxy-N-methylbenzamide | Dimethylaminothioformyl chloride, Triethylenediamine | Tetrahydrofuran | 40°C | 97.2% | 99.95% |

Data sourced from a patent describing the synthesis of 2-mercapto-N-methylbenzamide. chemicalbook.com

Once the 2-mercapto-N-methylbenzamide intermediate is obtained, a subsequent methylation step would be required to produce N-Methyl-2-(methylthio)benzamide. This can typically be achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base.

Another approach to consider is the modification of a pre-existing benzamide structure. For instance, processes for the halogenation of benzamide compounds at specific positions have been developed. google.com A related compound, 2-methyl-N-[1,1-dimethyl-2-(methylthio)ethyl]benzamide, has been used as a starting material for further functionalization, such as iodination at the 6-position. google.com This suggests that functional group interconversions on a pre-formed N-alkyl-2-(methylthio)benzamide are feasible.

The regioselectivity of these reactions is often directed by the inherent properties of the starting materials and the choice of reagents and reaction conditions. For example, in the synthesis of related β-phenylthio enamides, intramolecular migration of a thiol group has been utilized to achieve high regio- and stereoselectivity. rsc.org While a different class of compounds, this highlights the types of strategies that can be employed to control regiochemistry in sulfur-containing organic molecules.

Scale-Up Considerations and Process Chemistry for N-Methyl-2-(methylthio)benzamide Production

A patent for the production of the parent compound, N-methylbenzamide, from methyl benzoate (B1203000) and methylamine provides insights into the types of conditions that may be applicable for industrial-scale synthesis. google.com These conditions are often optimized to ensure safety, efficiency, and cost-effectiveness.

Table 2: Industrial Production Parameters for N-methylbenzamide google.com

| Parameter | Value/Range |

| Starting Materials | Methyl benzoate, Methylamine |

| Reaction Temperature | 60 to 150°C |

| Pressure | 2 to 12 bar |

| Molar Ratio (Methylamine:Ester) | 1.5:1 to 3:1 |

| Solvent | Methanol |

Data adapted from a patent for the production of N-methylbenzamide. google.com

For the large-scale production of N-Methyl-2-(methylthio)benzamide, key considerations would include:

Raw Material Sourcing and Purity: The availability and quality of starting materials, such as a suitably substituted benzoic acid derivative or 2-(methylthio)benzoic acid, would be crucial.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation is essential. The use of an autoclave for reactions under pressure, as described for N-methylbenzamide production, might be necessary. google.com

Solvent Selection and Recovery: The choice of solvent should consider factors such as reaction compatibility, ease of removal, and potential for recycling to minimize waste and cost. google.com

Product Isolation and Purification: Developing a robust and scalable method for isolating the crude product and purifying it to the desired specification is a critical step. This could involve crystallization, distillation, or chromatography.

Safety and Environmental Impact: A thorough evaluation of the reaction hazards, including the handling of potentially toxic or flammable reagents and by-products, is paramount. Waste streams must be managed in an environmentally responsible manner.

The process described for N-methylbenzamide production highlights the use of an overstoichiometric amount of methylamine to drive the reaction to completion. google.com Following the reaction, the excess amine and methanol solvent can be distilled off and potentially recycled into subsequent batches, which is an important consideration for process efficiency and sustainability on a large scale. google.com Similar principles would likely be applied to the industrial synthesis of N-Methyl-2-(methylthio)benzamide.

Chemical Modifications of the Amide Moiety

The amide functional group in N-Methyl-2-(methylthio)benzamide is a key site for structural modification. Its reactivity allows for a range of derivatization strategies, including alterations at the nitrogen atom and transformations of the carbonyl group.

N-Alkylation and N-Acylation Reactions

The secondary amide in N-Methyl-2-(methylthio)benzamide can undergo N-alkylation and N-acylation reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the amide nitrogen followed by reaction with an electrophile.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This transformation can be achieved using a base to deprotonate the amide, followed by the addition of an alkylating agent such as an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3).

N-Acylation introduces an acyl group to the amide nitrogen, forming an N-acylamide derivative. This can be accomplished by reacting N-Methyl-2-(methylthio)benzamide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. These N-acylated products can serve as intermediates for further chemical transformations.

| Reaction | Reagents | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-N-methyl-2-(methylthio)benzamide |

| N-Acylation | Acyl chloride (RCOCl), Base | N-Acyl-N-methyl-2-(methylthio)benzamide |

Transformations of the Amide Carbonyl

The carbonyl group of the amide in N-Methyl-2-(methylthio)benzamide can be transformed into other functional groups, providing another avenue for derivatization.

One common transformation is the reduction of the amide to an amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the N-methylbenzamide moiety into a benzylamine (B48309) derivative, specifically N-methyl-1-(2-(methylthio)phenyl)methanamine.

Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group , forming a thioamide. This transformation is typically carried out using Lawesson's reagent. The resulting N-methyl-2-(methylthio)benzothioamide would possess altered electronic and steric properties compared to the parent amide.

Structural Diversification at the Phenyl Ring of N-Methyl-2-(methylthio)benzamide

The aromatic phenyl ring of N-Methyl-2-(methylthio)benzamide is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution Reactions

The directing effects of the N-methylcarboxamido and methylthio substituents on the phenyl ring guide the position of incoming electrophiles in electrophilic aromatic substitution reactions. The N-methylcarboxamido group is a meta-director, while the methylthio group is an ortho, para-director. The interplay of these directing effects will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to steric hindrance from the ortho-substituents, substitution is likely to occur at the positions para to the methylthio group and meta to the amide group.

| Reaction | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | N-Methyl-4-nitro-2-(methylthio)benzamide |

| Bromination | Br2, FeBr3 | 4-Bromo-N-methyl-2-(methylthio)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-N-methyl-2-(methylthio)benzamide |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds at the phenyl ring. To utilize this chemistry, N-Methyl-2-(methylthio)benzamide would first need to be halogenated, for example, through electrophilic bromination as described above, to introduce a suitable handle for cross-coupling.

The resulting aryl halide can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These reactions provide access to a wide array of structurally diverse analogues of N-Methyl-2-(methylthio)benzamide.

Modifications of the Methylthio Group

The methylthio group (-SCH3) is another key site for chemical modification, offering opportunities to alter the electronic and steric properties of the molecule.

The sulfur atom in the methylthio group can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. Oxidation can be achieved using a variety of oxidizing agents. For the conversion to a sulfoxide, reagents like sodium periodate (B1199274) (NaIO4) or hydrogen peroxide (H2O2) can be employed. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or meta-chloroperoxybenzoic acid (m-CPBA), can effect the oxidation to the sulfone. These oxidized derivatives, N-methyl-2-(methylsulfinyl)benzamide and N-methyl-2-(methylsulfonyl)benzamide, would have significantly different polarity and hydrogen bonding capabilities.

| Transformation | Reagents | Product |

| Oxidation to Sulfoxide | NaIO4 or H2O2 | N-Methyl-2-(methylsulfinyl)benzamide |

| Oxidation to Sulfone | KMnO4 or m-CPBA | N-Methyl-2-(methylsulfonyl)benzamide |

Oxidation Reactions of the Thioether

The thioether moiety of N-Methyl-2-(methylthio)benzamide is a key site for chemical modification, particularly through oxidation reactions. These reactions allow for the conversion of the thioether to the corresponding sulfoxide and sulfone derivatives, which can significantly alter the compound's physicochemical properties and biological activity.

The oxidation of thioethers to sulfoxides can be achieved using a variety of oxidizing agents. organic-chemistry.org For instance, hydrogen peroxide is a common and environmentally benign oxidant. organic-chemistry.orgrsc.org The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. organic-chemistry.org For example, using one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) typically favors the formation of the sulfoxide, while an excess of the oxidant can lead to the sulfone. organic-chemistry.org

Catalytic systems have also been developed to improve the efficiency and selectivity of thioether oxidation. For example, transition metal catalysts, such as those based on manganese or molybdenum, can facilitate the oxidation with high selectivity for the sulfoxide. organic-chemistry.orggoogle.com In some cases, the choice of catalyst can even direct the reaction towards the sulfone. rsc.org The use of a base can sometimes suppress non-catalyzed side reactions, further enhancing the selectivity of the desired transformation. rsc.org

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry dependent; can be catalyzed by metals like molybdenum. rsc.orgorganic-chemistry.orggoogle.com |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. organic-chemistry.org |

| Sodium Percarbonate | Sulfoxide | Used in the presence of a catalyst like ammonium (B1175870) molybdate. google.com |

| Oxone® | Sulfoxide | Can selectively produce sulfoxides from benzyl (B1604629) bromides in a one-pot synthesis. nih.gov |

| Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine) | Sulfone | Involves oxidation of the corresponding thiolate to a sulfinate, followed by alkylation. organic-chemistry.org |

Sulfur Derivatization Strategies

Beyond oxidation, the sulfur atom in N-Methyl-2-(methylthio)benzamide can be derivatized through various other chemical strategies. These modifications can introduce a range of functional groups, leading to analogues with diverse properties.

One common strategy involves the alkylation of thiols to form thioethers. wikipedia.org While N-Methyl-2-(methylthio)benzamide already possesses a thioether, related synthetic routes starting from a corresponding thiol could be employed to introduce different alkyl or aryl groups at the sulfur atom. The Pummerer rearrangement is another method that can be used to modify thioethers. wikipedia.org

The formation of sulfonium (B1226848) salts represents another avenue for derivatization. This is typically achieved by reacting the thioether with an alkylating agent. These salts can then act as intermediates for further functionalization. For example, trialkylsulfonium salts can react with nucleophiles, leading to the transfer of an alkyl group. wikipedia.org

Other strategies for modifying the sulfur-containing functional group include reactions that lead to the formation of disulfides or other sulfur linkages. libretexts.org The choice of derivatization strategy depends on the desired properties of the final analogue and the compatibility of the reagents with the rest of the molecule.

Rational Design of N-Methyl-2-(methylthio)benzamide Analogues for Specific Research Applications

The rational design of analogues of N-Methyl-2-(methylthio)benzamide is a key strategy for developing compounds with tailored properties for specific research applications. This approach relies on understanding the structure-activity relationships (SAR) of the molecule, which dictate how changes in its chemical structure affect its biological activity. ontosight.ai

For example, in the context of developing antiplasmodial agents, researchers have systematically modified the substituents on the benzamide core to investigate their influence on activity. mdpi.com The replacement of one substituent with another, such as changing a phenoxy group or modifying a piperazinyl moiety, can lead to significant changes in both the potency and selectivity of the compound. mdpi.com

The development of inhibitors for specific enzymes is another area where rational design is crucial. nih.gov By understanding the three-dimensional structure of the target enzyme's active site, researchers can design and synthesize analogues that are predicted to bind with high affinity and specificity. This often involves computational methods like molecular docking to guide the design process. researchgate.net

| Structural Modification | Research Application | Rationale |

|---|---|---|

| Modification of the N-benzyl group | Antimicrobial/Anticancer | To alter interactions with biological targets and potentially enhance efficacy. ontosight.ai |

| Variation of substituents on the benzene ring | Antiplasmodial | To probe the structure-activity relationship and optimize potency and selectivity. mdpi.com |

| Introduction of different functional groups at the thioether | Enzyme Inhibition | To improve binding affinity and specificity to the target enzyme. nih.gov |

Combinatorial Synthesis Approaches for N-Methyl-2-(methylthio)benzamide Libraries

Combinatorial chemistry offers a powerful approach for the rapid synthesis of large and diverse libraries of N-Methyl-2-(methylthio)benzamide analogues. wikipedia.org This high-throughput methodology allows for the systematic variation of different parts of the molecular scaffold, leading to the generation of numerous compounds for screening in a short amount of time. imperial.ac.uk

The core principle of combinatorial synthesis involves the use of a "split-and-pool" or parallel synthesis strategy. wikipedia.orgnih.gov In a typical solid-phase synthesis, a starting material is attached to a solid support, and then a series of chemical reactions are performed to build the desired molecule. wikipedia.org By splitting the solid support into multiple portions and reacting each portion with a different building block, a diverse library of compounds can be created. wikipedia.org

For N-Methyl-2-(methylthio)benzamide, a combinatorial library could be generated by varying the substituents on the benzamide ring, the group attached to the amide nitrogen, and the group attached to the sulfur atom. For example, a library of benzamides can be synthesized by reacting a variety of carboxylic acids with a set of amines. researchgate.net This approach allows for the efficient exploration of the chemical space around the N-Methyl-2-(methylthio)benzamide scaffold, which can accelerate the discovery of new compounds with desired properties. imperial.ac.ukumd.edu

Mechanistic Studies on N Methyl 2 Methylthio Benzamide Reactivity

Elucidation of Reaction Pathways Involving the Amide Functionality

The amide bond, typically characterized by its resonance stabilization and relative inertness, can undergo a variety of reactions under specific conditions. nih.gov For N-Methyl-2-(methylthio)benzamide, key pathways include hydrolysis and directed ortho-metalation.

Alkaline hydrolysis of N-methylbenzamide, a closely related structure, has been shown to proceed via a tetrahedral intermediate. researchgate.net The rate of this hydrolysis can be influenced by substituents on the aromatic ring. researchgate.net In the case of N-(hydroxymethyl)benzamide derivatives with electron-donating groups, amidic hydrolysis can become a competitive pathway at high hydroxide (B78521) concentrations, with reaction half-lives as short as 17 seconds in 1M KOH. researchgate.net This suggests that under strong basic conditions, the amide functionality of N-Methyl-2-(methylthio)benzamide is susceptible to cleavage.

Acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides has been studied in detail, revealing a shift in mechanism depending on the acid concentration. rsc.orgpsu.edu At lower acidities, a non-catalyzed pathway is observed, while at higher acidities (>5 mol dm⁻³ H₂SO₄), the reaction proceeds via an Ac1 mechanism, involving protonation of the substrate followed by a rate-limiting cleavage of the C-N bond to form a benzoyl cation. rsc.orgpsu.edu The stability of this cation influences the reaction pathway. rsc.orgpsu.edu

Furthermore, the amide group can play a crucial role in directing reactions. In the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA), the amide functionality directs ortho-lithiation, which in turn promotes the deprotonation of the methyl sulfide (B99878) and initiates a nucleophilic acyl substitution. nih.govresearchgate.net This highlights the potential for the amide in N-Methyl-2-(methylthio)benzamide to activate its own ortho-position for subsequent transformations.

Investigations into Thioether Reactivity and Transformations

The thioether group (-SMe) in N-Methyl-2-(methylthio)benzamide is a key site for chemical modification, particularly through oxidation and potentially through ligand exchange processes.

Oxidation Mechanisms

The sulfur atom of the methylthio group is susceptible to oxidation, typically converting the thioether to a sulfoxide (B87167) and subsequently to a sulfone. This transformation is a common reaction for thioether-containing molecules when exposed to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hypochlorite (B82951) (NaOCl). nih.gov

The mechanism of thioether oxidation by H₂O₂ is proposed to involve a nucleophilic attack of the sulfur atom on the peroxide. nih.gov The kinetics of this process are highly dependent on the electronic environment of the thioether. A kinetic analysis of various thioethers revealed that oxidation by H₂O₂ can be relatively slow, with half-lives potentially on the scale of hundreds of hours for concentrations relevant to biological systems. nih.gov

In contrast, oxidation by hypochlorite is significantly faster. nih.gov For instance, the second-order rate constant for the oxidation of methionine's thioether by H₂O₂ is approximately 2 x 10⁻² M⁻¹s⁻¹, whereas with hypochlorite it is a much faster 3.7 x 10⁸ M⁻¹s⁻¹. nih.gov This suggests that the choice of oxidant would be critical in controlling the transformation of N-Methyl-2-(methylthio)benzamide.

The following table summarizes kinetic data for the oxidation of model thioether compounds, providing an indication of the potential reactivity of the methylthio group in N-Methyl-2-(methylthio)benzamide.

| Thioether Compound | Oxidant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Model Thioether 1 | H₂O₂ | ~10⁻³ - 10⁻² |

| Model Thioether 2 | NaOCl | >10⁴ |

| Methionine | H₂O₂ | 2 x 10⁻² |

| Methionine | NaOCl | 3.7 x 10⁸ |

Table compiled from data presented in kinetic analyses of thioether oxidation. The specific model thioethers are representative examples from the literature. nih.gov

Ligand Exchange Processes

While specific studies on ligand exchange involving N-Methyl-2-(methylthio)benzamide are not prevalent in the literature, the presence of both a sulfur atom and an amide oxygen suggests potential for coordination with metal centers. Thioether-containing ligands are known to coordinate with various transition metals. The nature of this coordination and the potential for the N-Methyl-2-(methylthio)benzamide to act as a ligand would depend on the metal, its oxidation state, and the reaction conditions. Such coordination could be a preliminary step in metal-catalyzed transformations of the molecule.

Intramolecular Interactions and Their Influence on Reactivity

The geometry of N-Methyl-2-(methylthio)benzamide allows for the potential formation of an intramolecular hydrogen bond between the amide proton (N-H) and the sulfur atom of the methylthio group. This type of interaction, forming a pseudo-six-membered ring, can significantly influence the molecule's conformation and, consequently, its reactivity.

Studies on structurally similar compounds, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide and N-((2-acetylphenyl)carbamothioyl)benzamide, have confirmed the presence of intramolecular hydrogen bonds between an amide N-H and a nearby acceptor atom (in these cases, part of a thiourea (B124793) or acetylphenyl group). nih.govsemanticscholar.orgresearchgate.netresearchgate.net These hydrogen bonds lead to a more rigid molecular structure. semanticscholar.org In N-((2-acetylphenyl)carbamothioyl)benzamide, this interaction is characterized as an S(6) ring motif. researchgate.net

The formation of such an intramolecular hydrogen bond in N-Methyl-2-(methylthio)benzamide would be expected to:

Stabilize a specific conformer: This would restrict the rotational freedom around the C(aryl)-C(O) and C(aryl)-S bonds.

Influence the electron density: The hydrogen bond could affect the electron density at both the amide and thioether groups, potentially altering their reactivity. For example, it might decrease the nucleophilicity of the sulfur atom.

Affect spectroscopic properties: The N-H stretching frequency in the infrared spectrum would likely be shifted to a lower wavenumber. researchgate.net

The balance between this intramolecularly hydrogen-bonded "closed" conformation and an "open" conformation where the N-H group interacts with the solvent will depend on the environment, particularly the hydrogen-bonding capacity of the solvent. nih.gov

Reaction Kinetics and Thermodynamics of N-Methyl-2-(methylthio)benzamide Transformations

Quantitative kinetic and thermodynamic data for the transformations of N-Methyl-2-(methylthio)benzamide are scarce in the literature. However, data from related systems can provide valuable insights.

In the context of amide hydrolysis, studies of N-methyl-N-nitrobenzamides in sulfuric acid have determined pseudo-first-order rate constants and activation parameters. For the non-catalyzed pathway, the entropy of activation (ΔS‡) is approximately -100 J K⁻¹ mol⁻¹, and for the acid-catalyzed pathway, it is positive. rsc.orgpsu.edu The Hammett ρ value for the non-catalyzed pathway is +1.0, indicating that electron-withdrawing groups on the benzamide (B126) ring accelerate the reaction. rsc.orgpsu.edu

For reactions involving the thioether group, a study on the direct alkylation of N,N-diisopropyl benzamide with thioanisole (B89551) (methyl phenyl sulfide) revealed a primary kinetic isotope effect (KIE) of 3.2 when using deuterated thioanisole (thioanisole-d₃). nih.gov A similar KIE of 3.5 was observed in an intramolecular competition. nih.gov This indicates that the cleavage of the methyl C-H bond of the thioether is involved in the rate-determining step of that particular reaction. nih.gov

| Reaction System | Kinetic/Thermodynamic Parameter | Value | Significance |

| Hydrolysis of N-methyl-N-nitrobenzamides (non-catalyzed) | ΔS‡ | ~ -100 J K⁻¹ mol⁻¹ | Suggests an ordered transition state. |

| Hydrolysis of N-methyl-N-nitrobenzamides (non-catalyzed) | Hammett ρ | +1.0 | Reaction is favored by electron-withdrawing groups. |

| Alkylation of benzamide with thioanisole | Kinetic Isotope Effect (KIE) | 3.2 - 3.5 | C-H bond cleavage of the methyl sulfide is rate-determining. |

This table presents data from reactions of analogous compounds to infer the potential kinetics and thermodynamics of N-Methyl-2-(methylthio)benzamide transformations. nih.govrsc.orgpsu.edu

Solvent Effects and Catalysis in N-Methyl-2-(methylthio)benzamide Chemistry

The choice of solvent and the use of catalysts are expected to have a profound impact on the reactivity of N-Methyl-2-(methylthio)benzamide.

Solvent Effects:

Solvents can influence reaction rates and equilibria by solvating reactants, transition states, and products differently. For amide-containing molecules, solvent-solute interactions, particularly hydrogen bonding, are significant. researchgate.net Infrared spectroscopy studies on N-methylbenzamide in various organic solvents have shown that the frequency of the carbonyl stretching vibration (ν(C=O)) correlates with empirical solvent parameters such as the acceptor number (AN) and linear solvation energy relationships (LSER). researchgate.net This indicates that the polarity and hydrogen-bonding ability of the solvent directly affect the electronic environment of the amide group. researchgate.netjournalcsij.com

Similarly, for the thioether group, the surrounding solvent can influence its nucleophilicity and susceptibility to oxidation. The solubility of benzamides is also highly solvent-dependent, with aprotic solvents like DMSO and DMF often being effective solubilizers due to strong hydrogen bond acceptance from the amide N-H. mdpi.com

Catalysis:

Catalysis can open up new reaction pathways or accelerate existing ones. For the amide functionality, the synthesis of N-methyl amides from carboxylic acids can be achieved using cooperative catalysis, for example, with DABCO/Fe₃O₄. rsc.org While this is for synthesis rather than reaction of the amide, it highlights the use of catalysts to activate related systems.

For reactions involving the thioether, various catalysts are known. For instance, indium triflate (In(OTf)₃) has been used to catalyze reactions of N-methyl-1-(methylthio)-2-nitroethenamine, a related compound containing a methylthio group. researchgate.netrsc.org In one case, In(OTf)₃ promotes a Henry reaction, demonstrating its role as a Lewis acid catalyst. researchgate.netrsc.org The development of catalytic systems for selective transformations at either the amide or thioether functionality of N-Methyl-2-(methylthio)benzamide remains an area for further exploration.

Spectroscopic and Analytical Methodologies for N Methyl 2 Methylthio Benzamide Characterization in Research

Advanced NMR Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-Methyl-2-(methylthio)benzamide. ipb.pt Advanced NMR methods, including two-dimensional (2D) NMR and solid-state NMR, offer deeper insights into the molecular architecture.

Two-Dimensional (2D) NMR: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within the molecule. turkjps.org For instance, COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring and the N-methyl group. HSQC and HMBC experiments correlate proton and carbon signals, providing a complete picture of the carbon skeleton and the placement of substituents. bmrb.io These techniques are crucial for unambiguously assigning all proton and carbon chemical shifts, confirming the N-methyl and methylthio group positions on the benzamide (B126) framework.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR can probe the structure and dynamics of N-Methyl-2-(methylthio)benzamide in its crystalline form. acs.org This is particularly useful for studying polymorphism, where the same compound can exist in different crystal structures. ssNMR can differentiate between polymorphs by detecting variations in chemical shifts and internuclear distances that arise from different packing arrangements in the solid state. acs.org Although specific ssNMR data for N-Methyl-2-(methylthio)benzamide is not abundant in the public domain, the technique's application to related benzamide structures highlights its potential for characterizing the solid-state conformation and intermolecular interactions of this compound. acs.org

Table 1: Representative NMR Data for Benzamide Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aromatic) | 7.3 - 8.0 | The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. |

| ¹H (N-CH₃) | 2.9 - 3.5 | The N-methyl proton signal is typically a singlet or a doublet depending on the coupling with the amide proton. |

| ¹³C (C=O) | 164 - 172 | The carbonyl carbon resonance is a key indicator of the benzamide functional group. |

| ¹³C (Aromatic) | 120 - 145 | The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. |

| ¹³C (N-CH₃) | 26 - 30 | The N-methyl carbon chemical shift is characteristic of this group. |

| Note: This table provides general chemical shift ranges for benzamide derivatives based on available literature. Specific values for N-Methyl-2-(methylthio)benzamide may vary. |

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of N-Methyl-2-(methylthio)benzamide. Techniques like High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. ontosight.ai

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the molecular formula of N-Methyl-2-(methylthio)benzamide (C₉H₁₁NOS). bldpharm.com The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is instrumental in analyzing complex mixtures and can be used to identify N-Methyl-2-(methylthio)benzamide in various matrices. The mass spectrometer provides molecular weight information and fragmentation data for the compound as it elutes from the chromatography column. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information by revealing how the molecule breaks apart under specific conditions. nih.gov For N-Methyl-2-(methylthio)benzamide, characteristic fragments would likely include the loss of the methylthio group, the N-methyl group, or cleavage of the amide bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in N-Methyl-2-(methylthio)benzamide. ontosight.ai

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum displays characteristic absorption bands corresponding to specific functional groups. For N-Methyl-2-(methylthio)benzamide, key vibrational frequencies would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, and vibrations associated with the substituted benzene ring and the methylthio group. researchgate.netnist.gov The position and intensity of these bands provide strong evidence for the presence of the benzamide core structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For N-Methyl-2-(methylthio)benzamide, Raman spectroscopy could be particularly useful for characterizing the C-S bond of the methylthio group and the aromatic ring vibrations.

Table 2: Characteristic Vibrational Frequencies for N-Methylbenzamide Derivatives

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch | 1630 - 1680 |

| C-N | Stretch | 1300 - 1400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-S | Stretch | 600 - 800 |

| Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions. |

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of N-Methyl-2-(methylthio)benzamide. acs.orgcapes.gov.br

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. usm.my For N-Methyl-2-(methylthio)benzamide, a crystal structure would reveal the planarity of the benzamide group, the orientation of the N-methyl and methylthio substituents relative to the aromatic ring, and how the molecules pack together in the crystal lattice. acs.org This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. Studies on related benzamide structures have shown that intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen is a common feature, often leading to the formation of dimers or chains in the crystal. nih.gov

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of N-Methyl-2-(methylthio)benzamide and for its separation from impurities or other components in a mixture.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like N-Methyl-2-(methylthio)benzamide. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from starting materials, by-products, and degradation products. The area of the peak corresponding to N-Methyl-2-(methylthio)benzamide in the chromatogram is proportional to its concentration, allowing for quantitative purity determination. Gas Chromatography (GC) can also be used, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. nist.gov

Electrophoretic Methods: Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of N-Methyl-2-(methylthio)benzamide. CE separates molecules based on their charge-to-size ratio in an electric field. This method can be particularly useful for analyzing small quantities of sample and for resolving closely related impurities.

Hyphenated Techniques in Analytical Research for N-Methyl-2-(methylthio)benzamide

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most powerful approach for the comprehensive analysis of N-Methyl-2-(methylthio)benzamide, especially in complex matrices. nih.gov

The most common and powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS), as discussed in section 5.2. nih.gov This technique provides both retention time data from the LC separation and mass spectral data from the MS detector, allowing for confident identification and quantification. Another valuable hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile compounds. nih.gov

Furthermore, the coupling of liquid chromatography with infrared spectroscopy (LC-IR) or nuclear magnetic resonance spectroscopy (LC-NMR) can provide on-line structural information of the separated components. nih.gov While less common than LC-MS due to sensitivity and technical challenges, these techniques can be invaluable for the unambiguous identification of unknown impurities or metabolites of N-Methyl-2-(methylthio)benzamide without the need for offline isolation.

Computational and Theoretical Investigations of N Methyl 2 Methylthio Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and molecular properties of N-Methyl-2-(methylthio)benzamide and its analogs. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Studies on related benzamide (B126) derivatives have utilized DFT to investigate their chemical properties. researchgate.net For instance, calculations on similar structures have explored the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for assessing a molecule's chemical stability. mdpi.com A larger HOMO-LUMO gap generally implies higher stability. mdpi.com For example, in a study of the anti-epileptic drug rufinamide, a triazole-based carboxamide, the HOMO-LUMO energy gap was calculated to be approximately 6.04 eV, indicating high chemical stability. mdpi.com

| Property | Value |

| HOMO-LUMO Energy Gap | ~6.04 eV |

| Molecular Dipole Moment (µtot) | 2.669 Debye |

| First-Order Hyperpolarizability (βtot) | 173.848 esu |

Data sourced from a study on rufinamide, a related carboxamide. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of N-Methyl-2-(methylthio)benzamide, allowing for the exploration of its conformational landscape and interactions with its environment. hilarispublisher.com These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes. nih.govmdpi.com

Conformational analysis of benzamide derivatives using MD simulations has been performed to identify the lowest energy conformers. researchgate.net The stability of different conformations is crucial as it can influence the molecule's biological activity and physical properties. All-atom MD simulations can reveal the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the behavior of the molecule in solution or within a protein binding site. nih.gov For instance, MD simulations have been used to study the conformational changes in proteins upon ligand binding, highlighting the dynamic nature of these interactions. mdpi.com

The insights from MD simulations are critical for understanding how N-Methyl-2-(methylthio)benzamide might interact with biological targets. The simulations can reveal stable binding poses and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. hilarispublisher.com

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic parameters of molecules like N-Methyl-2-(methylthio)benzamide, which can then be compared with experimental data for validation. For related benzamide derivatives, DFT calculations have been used to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For example, in one study, the predicted 1H NMR chemical shifts ranged from 1.55 to 8.95 ppm, and the 13C NMR shifts were predicted to be between 127.04 and 193.09 ppm. researchgate.net

Theoretical calculations can also predict vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). researchgate.net The calculated UV absorption spectra in different solvents can be compared with experimental results to understand the effect of the solvent on the electronic transitions of the molecule. researchgate.net These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving N-Methyl-2-(methylthio)benzamide. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction pathway, and calculate the activation energies.

For example, the synthesis of N-acylbenzenesulfonamides, which share structural similarities with the target molecule, has been studied computationally to understand the reaction mechanism. nih.gov These studies can elucidate the step-by-step process of bond formation and breakage, providing a detailed understanding of how the molecule is synthesized or how it participates in chemical transformations. nih.gov This knowledge is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

In Silico Screening and Ligand Binding Predictions

In silico screening techniques, such as molecular docking, are widely used to predict the binding of small molecules like N-Methyl-2-(methylthio)benzamide to biological targets. hilarispublisher.comscispace.com These methods computationally place the ligand into the binding site of a protein and use scoring functions to estimate the binding affinity. hilarispublisher.com

The methodology for such studies typically involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is often optimized using force fields like MMFF94. scispace.com Molecular docking programs then explore various possible binding poses and rank them based on a scoring function that approximates the free energy of binding. scispace.commdpi.com

These computational predictions of protein-ligand interactions are instrumental in the early stages of drug discovery for identifying potential drug candidates. hilarispublisher.com The results of molecular docking can guide further experimental studies by prioritizing compounds that are predicted to have strong binding affinities. scispace.com

Cheminformatics and QSAR Methodologies Applied to N-Methyl-2-(methylthio)benzamide Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methods are applied to analogues of N-Methyl-2-(methylthio)benzamide to understand how modifications to its structure affect its properties.

In a typical QSAR study, a set of molecular descriptors is calculated for each analogue. nih.gov These descriptors can be topological, electronic, or geometric in nature. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

Successful QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov These studies have revealed that the activity of benzamide and sulfonamide derivatives can depend on factors like topological distances, the number of ring systems, and charge distributions. nih.gov

Applications of N Methyl 2 Methylthio Benzamide in Advanced Chemical Synthesis and Materials Science

N-Methyl-2-(methylthio)benzamide as a Ligand in Coordination Chemistry

The presence of nitrogen and sulfur atoms in N-Methyl-2-(methylthio)benzamide makes it an effective bidentate ligand, capable of coordinating with various transition metals. This coordination ability is the foundation for its application in the design of novel metal complexes with potential catalytic activities.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving N-Methyl-2-(methylthio)benzamide and its derivatives has been an area of active research. These complexes are typically formed by reacting the benzamide (B126) ligand with a suitable metal salt. For instance, rhodium(I) complexes have been synthesized using aromatic amides that contain a (2-methylthio)aniline directing group, a structure closely related to N-Methyl-2-(methylthio)benzamide. rsc.orgrsc.org The synthesis of such complexes often involves the reaction of the ligand with a rhodium precursor, such as [Rh(COD)Cl]₂ (COD = cyclooctadiene), in the presence of an additive like pivalic acid. researchgate.net

The structure of these complexes is crucial for their reactivity. In the case of the rhodium(I) complex with N-(2-(methylthio)phenyl)benzamide, the sulfur atom of the methylthio group coordinates to the rhodium center. rsc.org This coordination, along with the interaction of the amide group, facilitates the subsequent chemical transformations. The coordination of different metal ions to amide-containing ligands can even induce chirality at the nitrogen atom, creating opportunities for asymmetric catalysis. epa.gov

While extensive characterization of a wide range of metal complexes with N-Methyl-2-(methylthio)benzamide is still an evolving area, studies on related thioamide and benzamide ligands provide insights into the potential coordination modes. researchgate.netresearchgate.net For example, transition metal complexes of heterocyclic thioamides have been shown to act as bidentate ligands, coordinating through both sulfur and nitrogen atoms. researchgate.net Similarly, various transition metal(II) complexes with Schiff base derivatives of benzamides have been synthesized and characterized. researchgate.netbiointerfaceresearch.com

Table 1: Examples of Synthesized Metal Complexes with Related Benzamide Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| N-(2-(methylthio)phenyl)benzamide | Rh(I) | Isoindolone spirosuccinimides | rsc.orgrsc.org |

| (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff base | Co(II), Cu(II), Zn(II), Ni(II) | Transition metal(II) complexes | researchgate.netbiointerfaceresearch.com |

| 3-(2'-thiofuroilamino)dibenzofuran | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Four coordinated square-planar complexes | researchgate.net |

| 2-methylbenzimidazole and other ligands | Mn(II), Ni(II), Cd(II), Pb(II) | Mixed ligand complexes | epa.gov |

Catalytic Activity of N-Methyl-2-(methylthio)benzamide-Metal Complexes

The metal complexes of N-Methyl-2-(methylthio)benzamide and its analogs have shown significant promise in catalysis, particularly in C-H bond functionalization reactions. The 2-(methylthio)aniline (B147308) group within the ligand can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent reaction. rsc.orgrsc.org

A notable example is the rhodium(I)-catalyzed reaction of aromatic amides containing a 2-(methylthio)aniline directing group with maleimides. rsc.orgrsc.org This reaction leads to the formation of isoindolone spirosuccinimides through a C-H oxidative alkenylation/cyclization process. rsc.orgrsc.org In this system, the maleimide (B117702) serves a dual role as both a coupling partner and a hydrogen acceptor, and the reaction can proceed under aerobic, metal oxidant-free, and solvent-free conditions. rsc.orgrsc.org

Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism. The process is initiated by the coordination of the rhodium(I) catalyst to the N-(2-(methylthio)phenyl)benzamide ligand, with the sulfur atom playing a key role in the coordination. rsc.org Subsequent steps involve N-H deprotonation and C-H bond activation. rsc.org The catalytic efficacy of such complexes is influenced by both the electronic and steric properties of the substituents on the ligand. nih.gov

While the catalytic applications of palladium complexes with N-Methyl-2-(methylthio)benzamide are not as extensively documented, palladium complexes with related ligands, such as those containing thiosemicarbazones, have been shown to be effective catalysts in various organic reactions. nih.gov For instance, palladium(II) complexes have been used to catalyze the synthesis of diaryl ketones and propargylamines. nih.gov Furthermore, palladium and platinum complexes with other N-donor ligands have demonstrated antitumor activity through their interactions with DNA. nih.gov

Table 2: Catalytic Applications of Metal Complexes with Related Ligands

| Catalyst System | Reaction Type | Key Findings | Reference |

| Rhodium(I) / N-(2-(methylthio)phenyl)benzamide | C-H oxidative alkenylation/cyclization with maleimides | Forms isoindolone spirosuccinimides; maleimide acts as coupling partner and hydrogen acceptor. | rsc.orgrsc.org |

| Palladium(II) / Thiosemicarbazone | Synthesis of diaryl ketones and propargylamines | Effective and recyclable catalyst for coupling reactions. | nih.gov |

| Rhodium(II) / Aryldiazoacetates | C-H functionalization of electron-deficient methyl groups | Achieves enantioselective C-H functionalization. | nih.gov |

Role as a Building Block in Complex Organic Synthesis

Beyond its use in coordination chemistry, N-Methyl-2-(methylthio)benzamide serves as a valuable building block for the construction of more complex organic molecules. The amide and methylthio functionalities provide reactive handles for a variety of synthetic transformations.

Asymmetric Synthesis Applications

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. While direct applications of N-Methyl-2-(methylthio)benzamide as a chiral auxiliary are not extensively reported, related structures have been employed in asymmetric synthesis. For instance, chiral N-phosphonyl imines have been used in Mannich reactions with a Ni(II)-complexed alanine (B10760859) Schiff base to produce α-methyl-α,β-diamino acid derivatives with high stereoselectivity. sigmaaldrich.com The synthesis of chiral aldehydes has also been achieved with high enantiomeric excess using chiral amines derived from amino acids, where a methoxy (B1213986) group plays a key role in inducing asymmetry. nih.gov These examples suggest the potential for developing chiral derivatives of N-Methyl-2-(methylthio)benzamide that could serve as effective auxiliaries in asymmetric transformations.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov While the direct participation of N-Methyl-2-(methylthio)benzamide in well-known MCRs like the Ugi or Passerini reactions has not been specifically detailed, related benzamide derivatives have been utilized. The Ugi and Passerini reactions are powerful tools for generating molecular diversity and have been employed in the synthesis of peptidomimetics and other complex structures. researchgate.netbiointerfaceresearch.com For example, interrupted Ugi and Passerini reactions have been developed using building blocks containing both acidic and oxo functionalities to create novel peptide-like frameworks. researchgate.net The versatility of MCRs suggests that N-Methyl-2-(methylthio)benzamide, with its functional groups, could be a suitable component in the design of new MCRs for the synthesis of diverse heterocyclic compounds. rsc.org

Integration into Advanced Materials and Polymers

The incorporation of N-Methyl-2-(methylthio)benzamide and its derivatives into polymers can lead to the development of advanced materials with tailored properties. The benzamide and thioether moieties can influence the thermal stability, mechanical properties, and functionality of the resulting polymers.

Research in this area has explored the synthesis of polymers from related monomers. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and used as functionalized templates for creating molecularly imprinted polymers (MIPs). usm.mynih.govmdpi.com These MIPs exhibit high affinity and selectivity for target biomolecules like tyramine (B21549) and L-norepinephrine. usm.mymdpi.com The synthesis involves the polymerization of the functional monomer with a cross-linker, followed by the removal of the template molecule to create specific recognition sites within the polymer matrix. usm.mymdpi.com

Furthermore, the synthesis and copolymerization of various N-substituted acrylamides with vinylic monomers have been reported to yield new copolymers with diverse physical properties. nih.gov The oxidative polymerization of monomers like 2-methyl-m-phenylenediamine has also been investigated to produce polymers with interesting electrochemical and fluorescence properties, which have potential applications as adsorbents for dye removal. researchgate.net These studies highlight the potential for using N-Methyl-2-(methylthio)benzamide as a monomer or a modifying agent to create novel polymers and advanced materials with specific functionalities and applications.

Precursors for Polymer Synthesis

The presence of a thioether group in N-Methyl-2-(methylthio)benzamide suggests its potential as a monomer for the synthesis of stimuli-responsive polymers. Thioether-containing polymers are known for their susceptibility to oxidation, which can alter their physical and chemical properties, leading to "smart" materials that respond to changes in their environment.

Oxidation-Responsive Polymers:

The sulfur atom in the thioether group can be oxidized to a more polar sulfoxide (B87167) or sulfone. This transformation from a hydrophobic thioether to a hydrophilic sulfoxide/sulfone can induce a significant change in the polymer's solubility and structure. This principle is the basis for creating oxidation-responsive materials. For instance, polymers incorporating thioether moieties can be designed to be stable under normal physiological conditions but degrade or alter their conformation in the presence of reactive oxygen species (ROS), which are often upregulated in disease states like cancer and inflammation.

Research on other thioether-containing monomers has demonstrated the feasibility of this approach. For example, polymers synthesized from monomers with thioether pendants have been shown to self-assemble into nanoparticles that can encapsulate drugs. nih.gov Upon exposure to an oxidizing agent like hydrogen peroxide (a major ROS), the thioether groups are oxidized, leading to the disassembly of the nanoparticles and the release of their payload. This targeted drug delivery mechanism minimizes off-target effects and enhances therapeutic efficacy.

While direct polymerization of N-Methyl-2-(methylthio)benzamide has not been extensively reported, its structure suggests it could be incorporated into polymer backbones or as a pendant group. The N-methylbenzamide component could influence the polymer's thermal stability, mechanical properties, and solubility. chemicalbook.com The incorporation of such a monomer could lead to the development of novel biocompatible and biodegradable polymers for advanced biomedical applications.

Table 1: Examples of Thioether-Containing Stimuli-Responsive Polymers

| Polymer System | Monomer(s) | Stimulus | Application |

| Poly(N-isopropylacrylamide) (PNIPAM) copolymer | N-isopropylacrylamide and a thioether-containing acrylate | Temperature and Oxidation | Drug Delivery |

| Poly(propylene sulfide) (PPS) based block copolymers | Propylene sulfide (B99878) | Oxidation | Drug Delivery, Gene Delivery |

| Thioether-functionalized polyesters | Thioether-containing diols and diacids | Oxidation | Controlled Release |

This table is generated based on the general knowledge of stimuli-responsive polymers and is for illustrative purposes.

Components in Self-Assembled Systems

The field of self-assembly relies on the spontaneous organization of molecules into ordered structures. Aromatic thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.gov The sulfur atom of the thiol group forms a strong covalent bond with the gold surface, leading to the formation of a dense and stable monolayer.

N-Methyl-2-(methylthio)benzamide, possessing a thioether group, could potentially participate in similar self-assembly processes. While the interaction of a thioether with gold is generally weaker than that of a thiol, it can still lead to the formation of ordered structures on the surface. The orientation and packing of the molecules in the SAM would be influenced by the intermolecular interactions between the benzamide moieties, including hydrogen bonding and π-π stacking.

The N-methylbenzamide group would be exposed at the interface, allowing for the tuning of the surface properties, such as hydrophobicity, and for the introduction of specific functionalities. By modifying the benzamide ring with different substituents, it would be possible to create surfaces with tailored chemical and physical properties for a variety of applications, including biocompatible coatings, chemical sensors, and molecular electronics.

N-Methyl-2-(methylthio)benzamide in Sensor Development and Chemical Probes

The development of chemical sensors and probes for the detection of specific analytes is a crucial area of research. The unique combination of a thioether and a benzamide group in N-Methyl-2-(methylthio)benzamide makes it a potential candidate for the design of novel chemosensors.

The thioether sulfur atom is a soft donor and can selectively coordinate with soft metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). rsc.org By functionalizing the benzamide portion of the molecule with a signaling unit, such as a fluorophore or a chromophore, it is possible to design a sensor that exhibits a change in its optical or electrochemical properties upon binding to a target analyte. For instance, a "turn-on" fluorescent sensor could be developed where the fluorescence is quenched in the free state and is restored upon binding of a metal ion to the thioether group. scispace.commdpi.com

Furthermore, the oxidation of the thioether to a sulfoxide or sulfone can be exploited for the detection of reactive oxygen species. A probe designed around N-Methyl-2-(methylthio)benzamide could exhibit a change in its fluorescence or color upon oxidation, allowing for the sensitive detection of ROS in biological systems.

Electrochemical Applications and Redox Studies of N-Methyl-2-(methylthio)benzamide

The electrochemical properties of N-Methyl-2-(methylthio)benzamide are expected to be influenced by both the thioether and the benzamide moieties. The thioether group can undergo electrochemical oxidation, typically in an irreversible process, to form the corresponding sulfoxide and subsequently the sulfone at higher potentials. The potential at which this oxidation occurs is sensitive to the electronic environment of the sulfur atom.

The benzamide group can also be electrochemically active, undergoing reduction or oxidation depending on the substituents on the aromatic ring and the experimental conditions. The presence of the electron-donating methylthio group at the ortho position would likely influence the redox potential of the benzamide ring.

Interactions of N Methyl 2 Methylthio Benzamide with Biological Systems: Mechanistic and Biophysical Research

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

While direct and specific enzymatic inhibition or activation studies on N-Methyl-2-(methylthio)benzamide are not extensively available in the public domain, significant insights can be drawn from research on closely related 2-substituted benzamide (B126) derivatives. These studies primarily highlight the role of such compounds as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in the epigenetic regulation of gene expression.

A notable study discovered a series of 2-substituted benzamides as potent and highly selective inhibitors of HDAC3. nih.gov Within this series, a compound featuring a 2-methylthiobenzamide core (compound 16 in the study) was identified as a particularly potent HDAC3 inhibitor. nih.gov The mechanism of inhibition for this class of compounds involves the benzamide moiety acting as a zinc-binding group within the catalytic site of the HDAC enzyme. nih.govnih.gov The interaction with the zinc ion is a critical feature for the inhibitory activity of many HDAC inhibitors. nih.gov

The selectivity of these benzamide derivatives is significantly influenced by the nature of the substituent at the 2-position of the benzamide ring. For instance, a subtle change from a 2-methylthio group to a 2-hydroxy group in a similar benzamide scaffold was shown to retain potent HDAC3 inhibition but lose selectivity over other HDAC isoforms like HDAC1 and HDAC2. nih.gov This suggests that the methylthio group in the ortho position plays a key role in conferring selectivity for HDAC3.

Furthermore, research on other benzamide derivatives has demonstrated their potential to inhibit other enzyme families. For example, various benzamide compounds have been evaluated as inhibitors of glycogen (B147801) phosphorylase and acetylcholinesterase. nih.govresearchgate.net However, specific data for N-Methyl-2-(methylthio)benzamide in these contexts is not currently available.

Protein-Ligand Binding Studies: Biophysical Techniques (e.g., ITC, SPR)

Direct protein-ligand binding studies employing biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) specifically for N-Methyl-2-(methylthio)benzamide are not widely reported in scientific literature. These techniques are invaluable for characterizing the thermodynamics and kinetics of binding interactions between a small molecule (ligand) and its protein target.